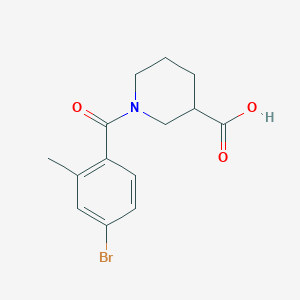
1-(4-Bromo-2-methylbenzoyl)piperidine-3-carboxylic acid
Vue d'ensemble
Description
1-(4-Bromo-2-methylbenzoyl)piperidine-3-carboxylic acid, also known as BMPPCA, is a synthetic compound with a wide range of applications in scientific research. BMPPCA has been used in the development of new synthetic methods, as well as in the investigation of biochemical and physiological processes. In
Applications De Recherche Scientifique
Anticancer Agents Development
Researchers have explored the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole for their promising anticancer properties. The sequential synthesis involved several steps starting from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate to target compounds with significant yields. Among these, specific compounds exhibited low IC50 values, indicating strong anticancer potential compared to the reference drug doxorubicin. These findings suggest a pathway for developing new anticancer therapies using similar structural frameworks (Rehman et al., 2018).
Antibacterial Activity
Another study focused on the synthesis and spectral analysis of 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides. These compounds were derived from various carboxylic acids and showed significant antibacterial properties upon screening. The structural elucidation of these compounds was achieved through spectral data, highlighting the importance of the piperidine and sulfamoyl functionalities in contributing to their biological activities (Aziz‐ur‐Rehman et al., 2017).
Hydrogen Bonding and Molecular Assembly
The study of hydrogen bonding in proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids provided insights into molecular assembly mechanisms. These compounds, featuring structures related to piperidine derivatives, demonstrated various hydrogen-bonded structures, showcasing the versatility of such frameworks in forming diverse molecular architectures. This research could inform the design of molecular materials with specific properties (Smith & Wermuth, 2010).
Propriétés
IUPAC Name |
1-(4-bromo-2-methylbenzoyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-9-7-11(15)4-5-12(9)13(17)16-6-2-3-10(8-16)14(18)19/h4-5,7,10H,2-3,6,8H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALHCVVGQKBRGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)N2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-methylbenzoyl)piperidine-3-carboxylic acid | |
CAS RN |
1156845-33-8 | |
| Record name | 1-(4-bromo-2-methylbenzoyl)piperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)



![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B1518236.png)
![N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide](/img/structure/B1518241.png)

![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1518251.png)

![1-[3-(Aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B1518255.png)
![6-[(2-Carbamoylethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B1518256.png)


![3-{[(3-Aminophenyl)carbamoyl]amino}propanamide](/img/structure/B1518260.png)